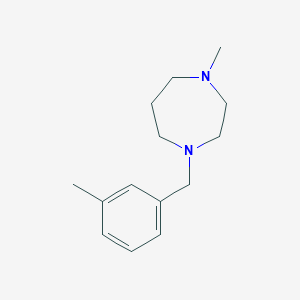

1-methyl-4-(3-methylbenzyl)-1,4-diazepane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1,4-diazepane derivatives has been explored through various methods. For instance, a study reported the synthesis of benzo[e][1,4]diazepin-3-ones, which are related to 1-methyl-4-(3-methylbenzyl)-1,4-diazepane, by a formal [4+2+1] annulation of aryl methyl ketones and 2-aminobenzyl alcohols via dual C-O bond cleavage. This method demonstrates an efficient strategy with potential applications in both chemistry and medicine (Geng et al., 2019).

Molecular Structure Analysis

The molecular structure of 1,4-diazepane derivatives has been characterized in studies through various analytical techniques. For example, the structural characterization of 1,4-diazepanes prepared by condensation and subsequent reduction was reported, showing that these compounds adopt a twisted chair conformation in their seven-membered ring (Ramírez-Montes et al., 2012).

Chemical Reactions and Properties

1,4-Diazepane derivatives participate in various chemical reactions, reflecting their chemical properties. A study on the synthesis of N,N′-disubstituted-1,4-diazepanes highlighted the flexibility and reactivity of these compounds, particularly in forming stable structures and undergoing reactions that illustrate the conformational flexibility of their seven-membered rings (Pedro I. Ramírez-Montes et al., 2012).

Physical Properties Analysis

The physical properties of 1,4-diazepane derivatives, such as solubility, melting point, and crystalline structure, have been studied. For example, the synthesis and resolution of a specific 1,4-diazepane compound showed that it exists as a racemic mixture, demonstrating its physical characteristics and potential for separation into enantiomerically pure forms (Harada et al., 1997).

Chemical Properties Analysis

The chemical properties of 1,4-diazepane derivatives are influenced by their structure and the substituents present on the diazepane ring. Studies such as the one on stereoselective synthesis of 1,4-diazepane derivatives highlight the influence of substituents on the chemical behavior and reactivity of these compounds (Sotoca et al., 2009).

Propriétés

IUPAC Name |

1-methyl-4-[(3-methylphenyl)methyl]-1,4-diazepane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c1-13-5-3-6-14(11-13)12-16-8-4-7-15(2)9-10-16/h3,5-6,11H,4,7-10,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGOMEJUHVNWBES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2CCCN(CC2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-4-(3-methylbenzyl)-1,4-diazepane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[(4-methyl-1-piperidinyl)carbonyl]-1,2,5-oxadiazol-3-yl}acetamide](/img/structure/B5655476.png)

![2-benzyl-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-1,3,4-oxadiazole](/img/structure/B5655477.png)